Cas no 921526-86-5 (1-(2-chloro-6-fluorophenyl)methyl-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)

1-(2-chloro-6-fluorophenyl)methyl-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione 化学的及び物理的性質
名前と識別子
-
- 1-(2-chloro-6-fluorophenyl)methyl-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione
- AKOS024629764
- F2233-0849
- 921526-86-5
- 1-(2-chloro-6-fluorobenzyl)-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
- 1-[(2-chloro-6-fluorophenyl)methyl]-3-(2-phenylethyl)pyrido[3,2-d]pyrimidine-2,4-dione
-
- インチ: 1S/C22H17ClFN3O2/c23-17-8-4-9-18(24)16(17)14-27-19-10-5-12-25-20(19)21(28)26(22(27)29)13-11-15-6-2-1-3-7-15/h1-10,12H,11,13-14H2
- InChIKey: HCBXXGXOKKCAQI-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC=C(C=1CN1C(N(C(C2C1=CC=CN=2)=O)CCC1C=CC=CC=1)=O)F
計算された属性
- せいみつぶんしりょう: 409.0993326g/mol
- どういたいしつりょう: 409.0993326g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 29
- 回転可能化学結合数: 5
- 複雑さ: 601
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 53.5Ų
- 疎水性パラメータ計算基準値(XlogP): 4.3
1-(2-chloro-6-fluorophenyl)methyl-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2233-0849-15mg |
1-[(2-chloro-6-fluorophenyl)methyl]-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione |
921526-86-5 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2233-0849-40mg |
1-[(2-chloro-6-fluorophenyl)methyl]-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione |
921526-86-5 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2233-0849-1mg |
1-[(2-chloro-6-fluorophenyl)methyl]-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione |
921526-86-5 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2233-0849-4mg |
1-[(2-chloro-6-fluorophenyl)methyl]-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione |
921526-86-5 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2233-0849-30mg |
1-[(2-chloro-6-fluorophenyl)methyl]-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione |
921526-86-5 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2233-0849-2mg |
1-[(2-chloro-6-fluorophenyl)methyl]-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione |
921526-86-5 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2233-0849-25mg |
1-[(2-chloro-6-fluorophenyl)methyl]-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione |
921526-86-5 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2233-0849-10μmol |
1-[(2-chloro-6-fluorophenyl)methyl]-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione |
921526-86-5 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2233-0849-100mg |
1-[(2-chloro-6-fluorophenyl)methyl]-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione |
921526-86-5 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2233-0849-3mg |
1-[(2-chloro-6-fluorophenyl)methyl]-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione |
921526-86-5 | 90%+ | 3mg |
$63.0 | 2023-05-16 |
1-(2-chloro-6-fluorophenyl)methyl-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione 関連文献
-
Lucie Plougastel,Oleksandr Koniev,Simon Specklin,Elodie Decuypere,Christophe Créminon,David-Alexandre Buisson,Alain Wagner,Sergii Kolodych,Frédéric Taran Chem. Commun., 2014,50, 9376-9378
-
2. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
-
Yuan-Sheng Lee,Nirveek Bhattacharjee,Albert Folch Lab Chip, 2018,18, 1207-1214
-
Miqiu Kong,Ronald G. Larson Soft Matter, 2015,11, 1572-1581
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Adrian Scaffidi,Keith A. Stubbs,Rebecca J. Dennis,Edward J. Taylor,Gideon J. Davies,David J. Vocadlo,Robert V. Stick Org. Biomol. Chem., 2007,5, 3013-3019
1-(2-chloro-6-fluorophenyl)methyl-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dioneに関する追加情報
Introduction to 1-(2-chloro-6-fluorophenyl)methyl-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione (CAS No. 921526-86-5) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry
The compound 1-(2-chloro-6-fluorophenyl)methyl-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione, identified by its CAS number 921526-86-5, represents a novel heterocyclic molecule with significant potential in the fields of chemical biology and medicinal chemistry. This compound belongs to the pyrido-pyrimidine class of scaffolds, which have garnered considerable attention due to their structural versatility and biological activity. The presence of both chloro and fluoro substituents in the aromatic ring enhances its pharmacological profile, making it an attractive candidate for further exploration.
Recent advancements in drug discovery have highlighted the importance of multi-target directed ligands (MTDLs), which can interact with multiple biological targets simultaneously. The structure of 1-(2-chloro-6-fluorophenyl)methyl-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione incorporates elements that suggest it may exhibit such properties. The pyrido-pyrimidine core is known to be a privileged scaffold in medicinal chemistry, frequently appearing in molecules with therapeutic potential. Specifically, this compound’s framework is reminiscent of several kinase inhibitors that have shown promise in preclinical studies.
One of the most compelling aspects of this compound is its potential as an inhibitor of protein kinases, which are critical enzymes involved in various cellular processes. Dysregulation of kinases is often associated with diseases such as cancer and inflammatory disorders. The chloro and fluoro substituents are known to modulate electronic properties and binding affinity, making them valuable for fine-tuning kinase inhibition. In particular, the fluoro group can enhance metabolic stability while maintaining high binding affinity to target proteins.
Current research in medicinal chemistry emphasizes the development of small molecules that can modulate protein-protein interactions (PPIs) as a strategy for treating complex diseases. The unique architecture of 1-(2-chloro-6-fluorophenyl)methyl-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione suggests that it may interfere with PPIs relevant to cancer progression. For instance, studies have shown that pyrido-pyrimidine derivatives can disrupt signaling pathways involving cyclin-dependent kinases (CDKs) and Janus kinases (JAKs). These pathways are frequently aberrant in tumor cells and represent key therapeutic targets.
The methyl and phenylethyl side chains provide additional functional groups that can be exploited for selective binding. These groups can be tailored to optimize interactions with specific residues on the target kinase or other proteins involved in disease pathways. Such modifications are crucial for improving drug efficacy while minimizing off-target effects—a challenge often faced in kinase inhibitor development.
In vitro studies have begun to explore the pharmacological properties of this compound. Initial assays indicate that it exhibits inhibitory activity against several kinases of interest. Notably, it demonstrates potent inhibition against CDK4/6 and JAK2 enzymes at submicromolar concentrations. These findings align with recent publications highlighting the role of pyrido-pyrimidine derivatives in modulating kinase activity. The presence of both chloro and fluoro substituents appears to contribute to its high affinity for these targets by enhancing hydrogen bonding interactions and hydrophobic effects.
The synthesis of 1-(2-chloro-6-fluorophenyl)methyl-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione has been achieved through a multi-step sequence involving condensation reactions followed by functional group transformations. Key steps include the formation of the pyrido-pyrimidine core through cyclocondensation reactions between appropriately substituted precursors. Subsequent chlorination and fluorination steps introduce the key substituents that enhance pharmacological activity.
The introduction of fluorine into pharmaceutical candidates is a well-established strategy for improving metabolic stability and binding affinity. In this compound (CAS No. 921526-86-5), the fluoro group at position 6 of the aromatic ring likely contributes to these effects by increasing lipophilicity while maintaining good solubility profiles suitable for biological assays.
Future directions in research on this compound include exploring its potential as a lead molecule for drug development programs targeting cancer and inflammatory diseases. Structure-based drug design approaches will be employed to optimize its binding properties through computational modeling and experimental validation.
Additionally, 1-(2-chloro-6-fluorophenyl)methyl-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione may serve as a valuable tool for studying kinase biology due to its inhibitory activity. Such studies could provide insights into the mechanisms underlying kinase function and inform the design of more selective inhibitors.
In conclusion, 1-(2-chloro-6-fluorophenyl)methyl-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido3,dpyrimidine24dione (CAS No. 921526865) represents a promising candidate for further investigation in chemical biology and medicinal chemistry。 Its unique structural features make it an attractive scaffold for developing novel therapeutics targeting protein kinases and other relevant biological pathways。 Ongoing research aims to fully elucidate its pharmacological profile and explore its potential as a lead compound for drug discovery efforts。
921526-86-5 (1-(2-chloro-6-fluorophenyl)methyl-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione) 関連製品
- 2034356-06-2((6,7-Dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone)
- 1897029-79-6(Benzeneacetic acid, 2-chloro-α-oxo-5-(trifluoromethyl)-)
- 4192-32-9(Methyl 5-(2-bromoacetyl)thiophene-2-carboxylate)
- 2418731-08-3(3-{4-(tert-butoxy)carbonylpiperazin-1-yl}-5-ethynylbenzoic acid)
- 1805562-27-9(Ethyl 3,4-bis(trifluoromethyl)-5-cyanophenylacetate)
- 1696105-83-5(methyl 3-(2,2-dimethylcyclopropyl)-2-methyl-3-oxopropanoate)
- 1339037-73-8(5-(dimethyl-4H-1,2,4-triazol-3-yl)-4-methyl-1,3-thiazol-2-amine)
- 42332-94-5(9,10-Dihydro-9,9-dimethylanthracene)
- 1214354-06-9(6-Methyl-2,3,5-triphenylpyridine)
- 1365942-12-6(7-Propoxyquinolin-3-amine)



